molecular formula C9H12N2O B11737421 6-(Oxolan-3-yl)pyridin-3-amine

6-(Oxolan-3-yl)pyridin-3-amine

Cat. No.: B11737421
M. Wt: 164.20 g/mol
InChI Key: OSJUIYWFHKIRRP-UHFFFAOYSA-N
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Description

6-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic compound with the molecular formula C9H12N2O2. It is characterized by the presence of a pyridine ring substituted with an oxolane group at the 3-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxolan-3-yl)pyridin-3-amine typically involves the reaction of pyridin-3-amine with oxirane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine group, followed by nucleophilic substitution with an oxirane compound to introduce the oxolane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(Oxolan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Oxolan-3-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Uniqueness: 6-(Oxolan-3-yl)pyridin-3-amine is unique due to the presence of both the oxolane and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-(oxolan-3-yl)pyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-2,5,7H,3-4,6,10H2

InChI Key

OSJUIYWFHKIRRP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC=C(C=C2)N

Origin of Product

United States

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